4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzoic acid
Overview
Description
4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzoic acid is a useful research compound. Its molecular formula is C28H20O4 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
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Preparation Methods
The synthesis of 4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzoic acid typically involves organic synthesis reactions. One common method is the reaction between benzaldehyde and diphenylethylene lithium under specific reaction conditions . The reaction conditions and reagents used can vary based on the desired yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzoic acid has several scientific research applications:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: Its unique AIE properties make it useful in biological imaging and fluorescence studies.
Medicine: It can be used in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzoic acid is primarily based on its aggregation-induced emission (AIE) properties. When the molecules aggregate, they exhibit enhanced fluorescence due to restricted intramolecular rotations . This property is utilized in various applications, including the detection of nitro-containing explosives and antibiotics in aqueous media .
Comparison with Similar Compounds
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzoic acid is unique due to its AIE properties, which distinguish it from other similar compounds. Some similar compounds include:
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Known for its hydroxyl groups and similar AIE properties.
1,1,2,2-Tetraphenylethylene: Another compound with AIE properties, used in similar applications.
Biphenyl-4,4’-dicarboxylic acid: A dicarboxyl-substituted compound with different structural properties.
These compounds share some similarities in their chemical structure and properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
4-[1-(4-carboxyphenyl)-2,2-diphenylethenyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O4/c29-27(30)23-15-11-21(12-16-23)26(22-13-17-24(18-14-22)28(31)32)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18H,(H,29,30)(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUPMKOJKIGDAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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